molecular formula C17H20N2O5 B3145935 Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate CAS No. 58610-66-5

Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate

カタログ番号: B3145935
CAS番号: 58610-66-5
分子量: 332.4 g/mol
InChIキー: GTFGMFHOVANJCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate (CAS: 58610-66-5) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to an indolizine core. Key structural elements include:

  • Spiro junction: Connects the dioxolane and indolizine moieties, imposing conformational rigidity .
  • Substituents: A cyano group at position 6', a ketone at 5', and an ethyl butanoate ester at position 7' .
  • Molecular formula: C₁₇H₂₀N₂O₅ (MW: 332.35 g/mol) .

特性

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-11(16(21)22-4-2)12-9-14-17(23-7-8-24-17)5-6-19(14)15(20)13(12)10-18/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFGMFHOVANJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117581
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-66-5
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring at specific temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the synthesis of complex molecules like ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .

化学反応の分析

Types of Reactions

Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

作用機序

The mechanism of action of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxo and ester groups can undergo hydrolysis and other transformations. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound (58610-66-5) Spiro[1,3-dioxolane-2,1'-indolizin] 6'-CN, 5'-oxo, 7'-ethyl butanoate C₁₇H₂₀N₂O₅ MW: 332.35; No reported m.p.
Ethyl 2-...propanoate (1586782-19-5) Spiro[1,3-dioxolane-2,1'-indolizin] 6'-CN, 5'-oxo, 7'-ethyl propanoate C₁₆H₁₈N₂O₅ Shorter ester chain; No m.p.
Compound 3g (Org. Biomol. Chem. 2013) Spiro[indoline-3,1'-indolizine] 6'-CN, 2-oxo, 3'-ethyl carboxylate C₁₈H₁₇N₃O₃ m.p. 188–190°C; Diastereomers
BD228155 (BLD Pharm) Spiro[1,3-dioxolane-2,1'-indolizin] 7'-acetic acid derivative (exact unknown) C₁₅H₁₆N₂O₅ Purity: 95%
7′-Methyl-5′-oxo-spiro[dioxolane-indolizine] Spiro[1,3-dioxolane-2,1'-indolizin] 7'-methyl, 6'-CN C₁₄H₁₃N₃O₃ Crystalline; C–H⋯O H-bonding

Key Observations :

  • Ester Chain Length: The target compound’s butanoate group enhances lipophilicity compared to propanoate (1586782-19-5) and acetate derivatives .
  • Crystallinity : The 7′-methyl analog () forms C(5) hydrogen-bonded chains, suggesting similar packing behavior in the target compound .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The dioxolane ring’s conformation (envelope or twisted) influences intermolecular interactions, as seen in the 7′-methyl analog’s C–H⋯O chains .

生物活性

Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate, also known by its CAS number 58610-65-4, is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.35 g/mol
  • Structure : The compound features a unique spiro structure that contributes to its biological activity.

Antioxidant Properties

Recent studies have indicated that Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate exhibits notable antioxidant activity. The compound has been evaluated using the DPPH assay, demonstrating a significant ability to scavenge free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. Specifically, it has been tested on RAW 264.7 macrophage cell lines, where it reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Cancer Research

Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate reported an IC50 value of 25 µg/mL in DPPH assays. This indicates a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanism

In another study, the compound was administered to RAW 264.7 cells at concentrations ranging from 10 to 50 µM. Results showed a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokine release. These findings highlight its potential for treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate is crucial for assessing its therapeutic viability. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments indicate low acute toxicity in murine models, with an LD50 greater than 1000 mg/kg .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a spirocyclic core (1,3-dioxolane fused to indolizine), a cyano group at position 6', and a ketone at position 5'. These features confer rigidity to the spiro system, enhance electron-withdrawing effects (via the cyano group), and enable nucleophilic reactivity at the ketone. The ester group at the butanoate side chain improves solubility in organic solvents. Computational studies (e.g., DFT) can predict electron density distribution to guide reactivity analysis .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight378.43 g/mol
Density1.28 ± 0.1 g/cm³
Boiling Point636.5 ± 55.0 °C
pKa15.31 ± 0.46
Source: Predicted data from crystallographic and computational studies .

Q. What synthetic routes are reported for spirocyclic indolizine derivatives like this compound?

A general method involves reacting substituted pyrrolizines with ethyl oxalyl monochloride under reflux in anhydrous solvents (e.g., dichloromethane). For example, Ito et al. (1984) describe coupling 6-substituted indolizines with oxalyl chloride derivatives to form spiro systems. Purification typically involves column chromatography and recrystallization from ethanol/DMF mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., C–C bond lengths in the dioxolane ring) .
  • NMR : 1^1H NMR identifies protons adjacent to electron-withdrawing groups (e.g., δ ~2.37 ppm for methyl groups near the cyano substituent). 13^{13}C NMR confirms carbonyl (C=O, ~170–190 ppm) and nitrile (C≡N, ~110–120 ppm) signals .
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (ester C=O) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and stability of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge transfer. For example, the electron-deficient cyano group lowers LUMO energy, enhancing electrophilic reactivity. Compare computational results with experimental X-ray data to validate bond lengths and angles .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths or reaction yields)?

  • Step 1 : Re-optimize computational parameters (e.g., solvent effects, basis sets).
  • Step 2 : Validate experimental conditions (e.g., purity of reagents, reaction temperature).
  • Step 3 : Use hybrid methods (e.g., MD simulations) to account for dynamic effects in crystallographic data .
  • Case Study : Discrepancies in predicted vs. observed C=O bond lengths may arise from crystal packing forces, which DFT alone cannot capture .

Q. What strategies improve reaction yields and purity during synthesis?

  • Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Control temperature : Reflux at 80–90°C minimizes side reactions (e.g., ester hydrolysis).
  • Purification : Sequential washing with ethanol and recrystallization from aqueous DMF removes unreacted starting materials .

Table 2: Example Reaction Conditions

ParameterValue
Reflux Temperature80–90°C
Reaction Time3–5 hours
Yield75–86%
Source: Modified from cycloaddition protocols .

Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., drug design or materials science)?

  • Drug design : The spirocyclic core mimics rigid bioactive scaffolds (e.g., kinase inhibitors). Test in vitro binding assays against target proteins.
  • Materials science : The conjugated π-system (indolizine-dioxolane) may exhibit fluorescence. Measure UV-Vis and emission spectra for optoelectronic applications .

Methodological Guidance

  • Experimental Design : Align synthesis protocols with Green Chemistry principles (e.g., solvent recycling) to enhance reproducibility .
  • Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database to confirm novelty .
  • Collaborative Tools : Use software like COMSOL Multiphysics for process simulation and AI-driven parameter optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。